molecular formula C14H11F2N B14532140 5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole CAS No. 62236-37-7

5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole

Cat. No.: B14532140
CAS No.: 62236-37-7
M. Wt: 231.24 g/mol
InChI Key: QCUVXHWRTDRJJP-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of fluorinated indole derivatives often involves the use of advanced fluorination techniques and high-throughput synthesis methods. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole include other fluorinated indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific fluorination pattern, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

62236-37-7

Molecular Formula

C14H11F2N

Molecular Weight

231.24 g/mol

IUPAC Name

5-fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H11F2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-7,13,17H,8H2

InChI Key

QCUVXHWRTDRJJP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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